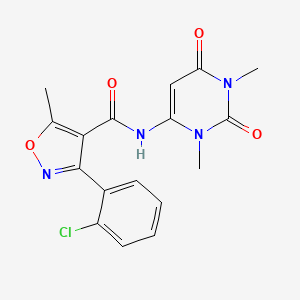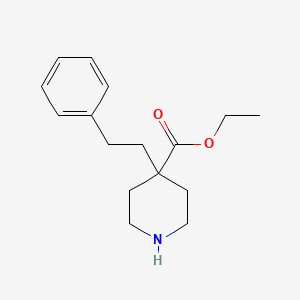![molecular formula C22H32N2O2 B3436396 3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE](/img/structure/B3436396.png)
3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE
Overview
Description
3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of cyclopentyl groups and a propanamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE typically involves the reaction of cyclopentylamine with 3-(3-cyclopentylpropanamido)benzoic acid under specific reaction conditions. The process may include steps such as:
Amidation Reaction: Cyclopentylamine reacts with 3-(3-cyclopentylpropanamido)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPENTYL-N-(3,3-DIPHENYLPROPYL)PROPANAMIDE
- 3-CYCLOPENTYL-N-PHENYL-PROPANAMIDE
Uniqueness
3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE is unique due to its specific structural features, such as the presence of multiple cyclopentyl groups and the propanamide moiety
Properties
IUPAC Name |
3-cyclopentyl-N-[3-(3-cyclopentylpropanoylamino)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21(14-12-17-6-1-2-7-17)23-19-10-5-11-20(16-19)24-22(26)15-13-18-8-3-4-9-18/h5,10-11,16-18H,1-4,6-9,12-15H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYXCYCDMVTQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3436328.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B3436340.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B3436345.png)
![2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3436348.png)
![N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE](/img/structure/B3436356.png)
METHANONE](/img/structure/B3436362.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436365.png)


![3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3436414.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B3436422.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
